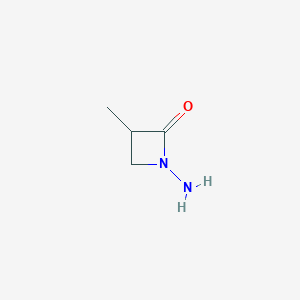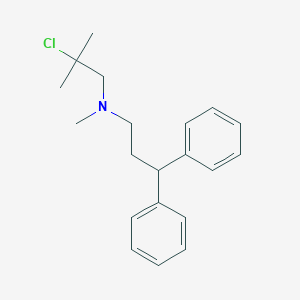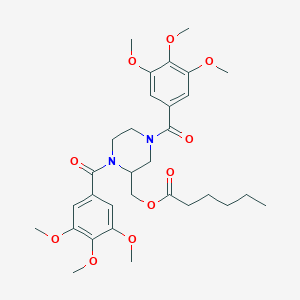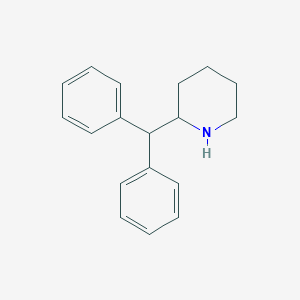
1-Amino-3-methylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-methylazetidin-2-one, also known as AMAO, is a cyclic amino acid that has gained significant attention in the field of biochemistry and pharmacology due to its unique properties and potential applications. This compound is a heterocyclic amino acid that contains a four-membered ring structure, which makes it an interesting target for synthetic chemists and drug designers.
Mechanism Of Action
The mechanism of action of 1-Amino-3-methylazetidin-2-one is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the glutamate receptor and the N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to enhance the activity of these receptors, which can lead to increased synaptic plasticity and improved cognitive function.
Biochemical And Physiological Effects
1-Amino-3-methylazetidin-2-one has been shown to have several biochemical and physiological effects. This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Amino-3-methylazetidin-2-one in lab experiments is its unique properties and potential applications. This compound is a heterocyclic amino acid that contains a four-membered ring structure, which makes it an interesting target for synthetic chemists and drug designers. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have several interesting properties, including the ability to act as a neurotransmitter and modulate the activity of certain receptors in the brain.
However, there are also some limitations to using 1-Amino-3-methylazetidin-2-one in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, this compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-Amino-3-methylazetidin-2-one. One potential direction is to further investigate its mechanism of action and how it interacts with receptors in the brain. Additionally, more research is needed to determine the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Finally, more research is needed to optimize the synthesis method for 1-Amino-3-methylazetidin-2-one and to develop more efficient and effective ways of producing this compound.
Synthesis Methods
The synthesis of 1-Amino-3-methylazetidin-2-one can be achieved through several methods. One of the most common methods involves the reaction of L-proline with methyl isocyanate in the presence of a catalyst such as triethylamine. This reaction leads to the formation of a cyclic intermediate, which can be further reacted with ammonia to produce the target compound. Another method involves the reaction of L-proline with dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. This reaction also leads to the formation of a cyclic intermediate, which can be further reacted with hydrogen cyanide and ammonia to produce 1-Amino-3-methylazetidin-2-one.
Scientific Research Applications
1-Amino-3-methylazetidin-2-one has been extensively studied for its potential applications in the field of biochemistry and pharmacology. This compound has been shown to have several interesting properties, including the ability to act as a neurotransmitter and modulate the activity of certain receptors in the brain. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have potential applications in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and depression.
properties
CAS RN |
130065-25-7 |
|---|---|
Product Name |
1-Amino-3-methylazetidin-2-one |
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
1-amino-3-methylazetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c1-3-2-6(5)4(3)7/h3H,2,5H2,1H3 |
InChI Key |
HOGNPRUVLIRFSV-UHFFFAOYSA-N |
SMILES |
CC1CN(C1=O)N |
Canonical SMILES |
CC1CN(C1=O)N |
synonyms |
2-Azetidinone,1-amino-3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)










![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)